molecular formula C18H26ClN3O2 B1240772 Unii-AM63U262BK

Unii-AM63U262BK

Cat. No. B1240772
M. Wt: 351.9 g/mol
InChI Key: DKVVPXLIRYCKCS-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Unii-AM63U262BK, also known as Unii-AM63U262BK, is a useful research compound. Its molecular formula is C18H26ClN3O2 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Unii-AM63U262BK suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Unii-AM63U262BK including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Unii-AM63U262BK

Molecular Formula

C18H26ClN3O2

Molecular Weight

351.9 g/mol

IUPAC Name

(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C18H26ClN3O2/c1-24-13-12-20-8-10-21(11-9-20)14-15-6-7-22(18(15)23)17-4-2-16(19)3-5-17/h2-5,15H,6-14H2,1H3/t15-/m1/s1

InChI Key

DKVVPXLIRYCKCS-OAHLLOKOSA-N

Isomeric SMILES

COCCN1CCN(CC1)C[C@H]2CCN(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COCCN1CCN(CC1)CC2CCN(C2=O)C3=CC=C(C=C3)Cl

synonyms

(R)-(+)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone L-tartrate
(R)-1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone tartrate
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl) piperazin-1-yl)methyl-2-pyrrolidinone tartrate
MS 377
MS-377

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3.0 g of 1-(4-chlorophenyl)-3-carboxy-2-pyrrolidinone and 2.32 g of 4-(2-methoxyethyl)piperazine were mixed with 6 ml of methanol. Thereto was added 0.465 g of 80% paraformaldehyde. The mixture was subjected to a reaction for 10.5 hours under refluxing and then cooled to room temperature. Thereto was added 10 ml of methanol, and the insolubles were removed by filtration. The filtrate was concentrated under reduced pressure. The residue was mixed with 15 ml of water. The resulting crystals were collected by filtration and washed with 3 ml of 95% aqueous methanol twice to obtain 3.42 g of 1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.465 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone

Synthesis routes and methods II

Procedure details

0.85 g of 1-(4-chlorophenyl)-3-methylene-2-pyrrolidinone and 0.71 g of 4-(2-methoxyethyl)piperazine were mixed with 3 ml of acetonitrile. The mixture was refluxed for 3.5 hours. The reaction mixture was concentrated to dryness. The residue was purified by silica gel column chromatography using a mixed solvent (chloroform/methanol=20/1) to obtain 1.1 g of 1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone.
Name
1-(4-chlorophenyl)-3-methylene-2-pyrrolidinone
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
1-(4-chlorophenyl)-3-[4-(2-methoxyethyl)piperazine-1-yl]methyl-2-pyrrolidinone

Synthesis routes and methods III

Procedure details

A solution of L-tartaric acid (150 mg) in ethanol (1.5 ml) was added to 1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone (351 mg) in ethanol (6 ml). The solid material thus precipitated was collected and subjected to desalting in an aqueous solution of sodium carbonate to obtain the title compound.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
1-(4-chlorophenyl)-3-(4-(2-methoxyethyl)piperazin-1-yl)methyl-2-pyrrolidinone
Quantity
351 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
title compound

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